![molecular formula C22H26N6S B2374277 hexyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide CAS No. 956741-83-6](/img/structure/B2374277.png)
hexyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a pyrrole ring, a pyrazole ring, a triazole ring, and a sulfide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains several heterocyclic rings (pyrrole, pyrazole, and triazole), which are likely to contribute to its chemical properties and potential biological activity .Physical And Chemical Properties Analysis
Specific physical and chemical properties such as melting point, boiling point, and density would depend on the exact structure of the compound .Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques : A study described the synthesis of related heteroaromatic ligands containing pyrimidine rings, employing methods that yield higher compound yields (Ivashchenko et al., 1980).
- Structural Characterization : Another research focused on the structural characterization of similar compounds, indicating the importance of spectroscopic analyses for understanding their properties (Kariuki et al., 2021).
Biological and Antimicrobial Applications
- Antimicrobial Properties : Several studies have synthesized and evaluated compounds with structural similarities for their antimicrobial properties, showing potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020); (Abdelhamid et al., 2010); (Reddy et al., 2010).
- Synthesis of Antimicrobial Agents : Research has been conducted on synthesizing novel compounds with triazole and pyrazole moieties, indicating their potential application in developing new antimicrobial drugs (Shaikh et al., 2014); (Nayak & Poojary, 2020).
Antioxidant Activity
- Antioxidant Potential : Research on similar compounds has highlighted their potential as antioxidants, showing moderate antiradical activity and suggesting applications in fields where oxidative stress is a concern (Gotsulya, 2020).
Optoelectronic Applications
- Optoelectronic Devices : A study on pyrazole-triazole hybrids demonstrated their potential in optoelectronic devices, highlighting the significance of structural and optical properties in such applications (Azab et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-hexylsulfanyl-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6S/c1-3-4-5-11-16-29-22-25-24-20(26(22)2)19-17-23-28(18-12-7-6-8-13-18)21(19)27-14-9-10-15-27/h6-10,12-15,17H,3-5,11,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNCXDMCQKESMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=NN=C(N1C)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2374198.png)
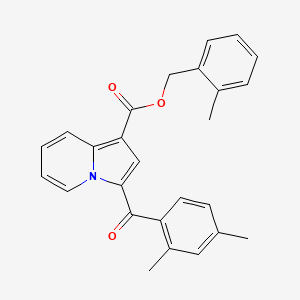

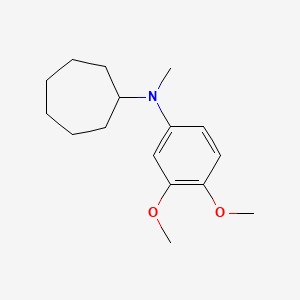

![1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2374205.png)


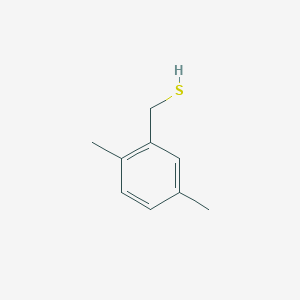
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2374211.png)
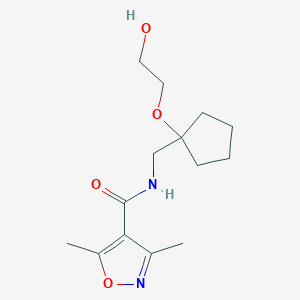
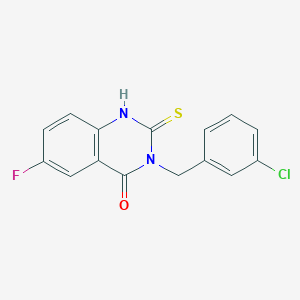
![N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2374215.png)
![6-phenyl-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2374216.png)